molecular formula C24H32N2O2S B2749423 4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide CAS No. 1286698-35-8

4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2749423
CAS RN: 1286698-35-8
M. Wt: 412.59
InChI Key: YXIAVSSJQYJHQF-UHFFFAOYSA-N
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Description

4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is a compound that has been extensively studied in scientific research. This compound is of interest due to its potential use in the treatment of various diseases and disorders. The purpose of

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The compound can be utilized in the Suzuki–Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance, making it suitable for creating complex organic molecules. The compound could serve as a precursor or intermediate in the synthesis of various boron reagents tailored for specific coupling conditions .

Catalytic Protodeboronation

Another potential application is in the catalytic protodeboronation of pinacol boronic esters. This process is valuable for the formal anti-Markovnikov hydromethylation of alkenes. The compound could be involved in the development of new methodologies for the protodeboronation of alkyl boronic esters, expanding the toolbox for organic synthesis .

Antitumor Agents

The benzamide moiety of the compound suggests its potential use in the synthesis of novel antitumor agents . Benzamide derivatives have been explored for their antitumor properties, and the compound could be a key intermediate in the creation of new molecules with improved efficacy and selectivity against various cancer cells .

Benzylic Position Reactions

Reactions at the benzylic position are crucial in organic chemistry, and the compound’s structure indicates its suitability for such transformations. It could be used in the study of resonance stabilization and the development of new reactions for the functionalization of the benzylic position .

New Psychoactive Substances

The structural similarity to known psychoactive substances implies that the compound could be investigated for its properties as a new psychoactive substance . Research in this area could lead to the discovery of compounds with significant pharmacological effects, which could be beneficial or harmful .

Tyrosine Kinase Inhibition

Given the importance of kinase inhibition in therapeutic agents, particularly in the treatment of leukemia, the compound could be explored for its ability to inhibit tyrosine kinases . Its structure may allow it to bind to kinase domains, potentially leading to the development of new medications .

Antimicrobial Activity

The compound’s molecular framework suggests potential for antimicrobial activity . It could be synthesized and characterized for its efficacy against various bacterial and fungal pathogens, contributing to the search for new antimicrobial agents .

properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2S/c1-18(2)28-22-10-8-20(9-11-22)24(27)25-16-19-12-14-26(15-13-19)17-21-6-4-5-7-23(21)29-3/h4-11,18-19H,12-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIAVSSJQYJHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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